molecular formula C20H21N3O3 B5723178 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide CAS No. 915924-90-2

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide

Cat. No. B5723178
CAS RN: 915924-90-2
M. Wt: 351.4 g/mol
InChI Key: BBVWJNSOSQKQEI-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide, also known as MTOB, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. MTOB has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In

Mechanism of Action

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide works by inhibiting the activity of CD73, an enzyme that is involved in the production of adenosine. Adenosine is a signaling molecule that plays a role in a variety of physiological processes, including inflammation and immune response. By inhibiting CD73, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide reduces the production of adenosine, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide has been shown to reduce inflammation and improve immune function. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide has also been studied for its potential applications in cardiovascular disease, as it has been shown to improve blood flow and reduce the risk of blood clots.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide is its high specificity for CD73, which makes it a valuable tool for studying the role of adenosine in various cellular processes. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide is also readily available and has been extensively studied, making it a reliable compound for scientific research. However, one limitation of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide. One area of interest is in the development of more potent and selective inhibitors of CD73, which could have even greater therapeutic potential. Another area of research is in the development of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide derivatives that could have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide could be studied in combination with other drugs to determine its potential synergistic effects in various disease states.

Synthesis Methods

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization with thionyl chloride to form the oxadiazole ring. The resulting compound is then reacted with benzyl chloride to form the final product, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide. The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme, CD73, that is involved in the production of adenosine, which promotes tumor growth. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide has also been studied for its potential applications in neurodegenerative diseases, as it has been shown to protect neurons from damage and improve cognitive function in animal models.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-5-6-14(2)17(11-13)20(24)23(3)12-18-21-19(22-26-18)15-7-9-16(25-4)10-8-15/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVWJNSOSQKQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138636
Record name N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide

CAS RN

915924-90-2
Record name N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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